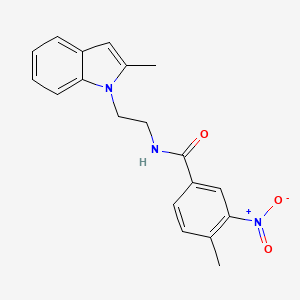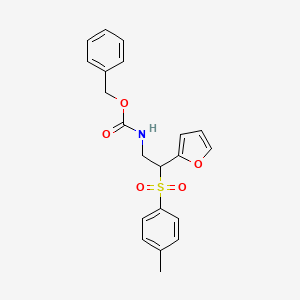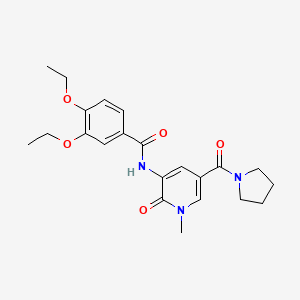
4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide, also known as MIEN1, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. MIEN1 is a novel compound that has been shown to have anti-tumor effects in various cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering with Hydrogen and Halogen Bonds
Molecular tapes mediated via O–H⋯N hydrogen bonds and C–I⋯O interactions are found in complexes involving nitrobenzamide structures. Such interactions are critical in the crystal engineering field, where they are exploited for crystal design. These findings highlight the potential use of 4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide in the development of new crystalline materials with specific properties (Saha, Nangia, & Jaskólski, 2005).
Reductive Chemistry in Hypoxia-selective Cytotoxins
The reductive chemistry of nitrobenzamide derivatives, such as 4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide, plays a crucial role in the selective toxicity of novel bioreductive drugs for hypoxic cells. This selectivity is due to oxygen-inhibited enzymatic reduction of nitro groups to corresponding amines or hydroxylamines, offering a pathway for developing hypoxia-selective antitumor agents (Palmer, van Zijl, Denny, & Wilson, 1995).
Ternary Cocrystals Design
The design of ternary cocrystals utilizing a combination of hydrogen and halogen bonds presents a novel approach to crystal engineering. This method allows for the isolation of specific cocrystals with defined amide-acid and I···O2N interactions, demonstrating the versatility of compounds like 4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide in facilitating complex crystal structures (Tothadi & Desiraju, 2013).
Environmental Remediation
The impregnation of N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide into hydrous zirconium oxide matrix demonstrates the compound's potential in environmental remediation, specifically for the removal of Ni(II) from aqueous solutions. This innovative approach showcases the application of nitrobenzamide derivatives in water treatment technologies, achieving high removal efficiencies under optimized conditions (Rahman & Nasir, 2019).
Nanomaterials Development
The synthesis and characterization of nanoparticles and nanocrystals of metal complexes involving nitrobenzamide derivatives illustrate the compound's utility in the development of new materials with potential applications in catalysis, electronics, and medicine. These materials offer unique properties such as high surface area and reactivity, making them valuable for various technological advancements (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).
Wirkmechanismus
Target of Action
Similar compounds with an indole structure have been reported to inhibit tubulin polymerization . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton.
Mode of Action
Related indole derivatives have been shown to inhibit tubulin polymerization . This inhibition disrupts the formation of microtubules, which are crucial for cell division and intracellular transport.
Biochemical Pathways
For instance, it can lead to cell cycle arrest in the G2/M phase, preventing cells from dividing .
Result of Action
Similar compounds have been shown to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase . These effects are likely due to the disruption of microtubule formation.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-8-16(12-18(13)22(24)25)19(23)20-9-10-21-14(2)11-15-5-3-4-6-17(15)21/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLYQFOCFXOTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C(=CC3=CC=CC=C32)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2745964.png)
![(3Z)-1-benzyl-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2745966.png)
![N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2745969.png)

![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)
![Methyl 2-[1-(methoxyamino)cyclobutyl]acetate](/img/structure/B2745974.png)

![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)


![3-cyclohexyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B2745982.png)
![2-(3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2745985.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2745986.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea](/img/structure/B2745987.png)